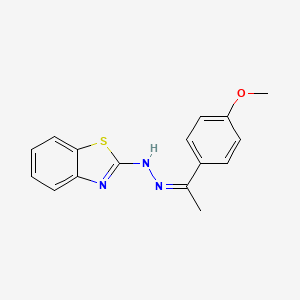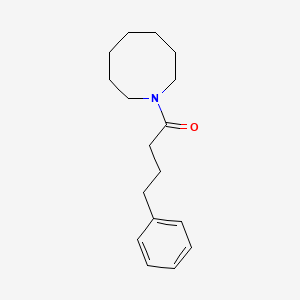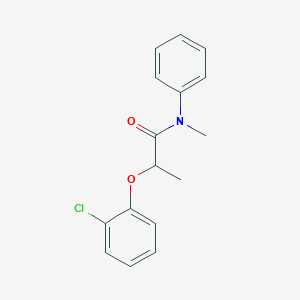
1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone, also known as MBTH, is a synthetic compound used in scientific research. It is a hydrazone derivative of 1-(4-methoxyphenyl)ethanone and 1,3-benzothiazole. MBTH has been extensively studied for its potential applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone is based on its ability to react with various analytes and form colored or fluorescent products. The reaction between this compound and amino acids, peptides, and proteins involves the formation of a Schiff base, which undergoes a subsequent oxidation reaction to form a colored product. The reaction between this compound and carbohydrates and reducing sugars involves the formation of a complex with the carbonyl group, which undergoes a subsequent reduction reaction to form a colored product. The mechanism of action of this compound as a fluorescent probe for the detection of metal ions involves the formation of a metal complex, which exhibits fluorescence properties.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
実験室実験の利点と制限
The advantages of using 1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone in lab experiments include its high sensitivity, selectivity, and stability. It is also easy to use and can be used in a variety of analytical techniques, including chromatography, electrophoresis, and spectrophotometry. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone in scientific research. One direction is the development of new analytical techniques that utilize this compound as a reagent for the determination of analytes. Another direction is the synthesis of new derivatives of this compound with improved properties, such as increased sensitivity and selectivity. Finally, the use of this compound in the development of new drugs and therapies is an area of potential future research.
合成法
The synthesis of 1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone involves the reaction of 1-(4-methoxyphenyl)ethanone and 1,3-benzothiazole with hydrazine hydrate in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in high yield. The structure of this compound has been confirmed by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry.
科学的研究の応用
1-(4-methoxyphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone has been widely used in scientific research as a reagent for the determination of various analytes. It has been used as a chromogenic and fluorogenic reagent for the determination of amino acids, peptides, and proteins. This compound has also been used as a colorimetric reagent for the determination of carbohydrates and reducing sugars. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
特性
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11(12-7-9-13(20-2)10-8-12)18-19-16-17-14-5-3-4-6-15(14)21-16/h3-10H,1-2H3,(H,17,19)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSAIAXLVLLBK-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-isobutyl-4-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}morpholine](/img/structure/B5289532.png)
![1-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5289540.png)
![5-{[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5289555.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5289566.png)

![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5289580.png)
![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)

![4-{[3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5289593.png)


![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)
![ethyl 1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperidine-3-carboxylate](/img/structure/B5289606.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5289618.png)
